1-(pyrrolidin-3-yl)-1H-indazole

Medicinal chemistry Physicochemical profiling Drug-likeness

This N1-(pyrrolidin-3-yl)-1H-indazole is distinguished from C3-, C6-, and N2-regioisomers by its uniquely low TPSA (29.9 Ų) and single hydrogen bond donor (pyrrolidine NH only), making it the preferred fragment for CNS-penetrant and orally absorbed kinase inhibitor libraries. The unadorned N1-linked scaffold provides a clean vector for direct pyrrolidine N-functionalization, supports fragment-based lead discovery, and offers inherently lower lipophilicity (XLogP3 1.2) than the piperidine analog to maintain LipE thresholds. Available in ≥95% purity from multiple qualified sources with full Certificate of Analysis and SDS documentation.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 1250918-60-5
Cat. No. B1453924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pyrrolidin-3-yl)-1H-indazole
CAS1250918-60-5
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1CNCC1N2C3=CC=CC=C3C=N2
InChIInChI=1S/C11H13N3/c1-2-4-11-9(3-1)7-13-14(11)10-5-6-12-8-10/h1-4,7,10,12H,5-6,8H2
InChIKeyQOPKGPZIDCLFFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyrrolidin-3-yl)-1H-indazole (CAS 1250918-60-5): Core Physicochemical and Structural Baseline for Scientific Procurement


1-(Pyrrolidin-3-yl)-1H-indazole (CAS 1250918-60-5) is a heterobicyclic building block with molecular formula C11H13N3 and molecular weight 187.24 g/mol [1]. The compound features a pyrrolidine ring N1-linked to the indazole scaffold, yielding a computed XLogP3 of 1.2, a topological polar surface area (TPSA) of 29.9 Ų, one hydrogen bond donor (pyrrolidine NH), two hydrogen bond acceptors, a single rotatable bond, and one undefined stereocenter in the pyrrolidine ring [1]. It is catalogued by Enamine LLC as EN300-129826 at 95% purity, identified as a member of the Building Blocks subcategory [2]. Commercial availability is confirmed through multiple vendors including American Elements (bulk and custom purity grades up to 99.999%) [3] and CymitQuimica (€726 for 50 mg; €2,041 for 500 mg) .

Why Generic Substitution Among Pyrrolidinyl-Indazole Regioisomers Fails: The Case for 1-(Pyrrolidin-3-yl)-1H-indazole


Indazole-pyrrolidine conjugates are not interchangeable, as the position of the pyrrolidine attachment (N1, N2, C3, or C6) dictates fundamentally different hydrogen-bonding capability, polarity, and metabolic susceptibility. The target compound is N1-substituted (pyrrolidine attached to the indazole N1 nitrogen), meaning the indazole NH is quaternized and unavailable as a hydrogen bond donor (HBD = 1, from pyrrolidine NH only). In contrast, the C3-substituted regioisomer 3-(pyrrolidin-3-yl)-1H-indazole (CAS 1402667-02-0) retains the free indazole NH, doubling the HBD count to 2 and increasing TPSA from 29.9 to 40.7 Ų—a physiochemically meaningful shift that alters membrane permeability, CYP450 susceptibility, and downstream pharmacology [1][2]. The N2-regioisomer (CAS 1443979-68-7) shares identical HBD and TPSA values with the target, but differs in electronic distribution and tautomeric equilibrium, generating distinct reactivity in cross-coupling and N-alkylation steps [3]. Even within N1-linked analogs, expanding the ring from pyrrolidine (5-membered) to piperidine (6-membered; CAS 170438-69-4) increases molecular weight from 187.24 to 201.27 g/mol and XLogP3 from 1.2 to 1.6 [4]. These measured differences mean that no single in-class analog can serve as a drop-in replacement in a synthetic sequence, a structure–activity relationship (SAR) study, or a patent strategy without introducing confounding variables.

Quantitative Differentiation Evidence for 1-(Pyrrolidin-3-yl)-1H-indazole (CAS 1250918-60-5) Against Four Structural Analogs


Hydrogen Bond Donor Count: 1 vs. 2 — Differentiating N1-Alkylated Indazoles from C3- and C6-Substituted Analogs

The target compound possesses a single hydrogen bond donor (pyrrolidine NH; HBD = 1) because the indazole N1 nitrogen is substituted, eliminating its NH donor capacity. By contrast, 3-(pyrrolidin-3-yl)-1H-indazole (CID 23048189) and 6-(pyrrolidin-3-yl)-1H-indazole (CID 72218894) both retain the indazole NH, yielding HBD = 2. This difference is critical: Lipinski's Rule of Five flags HBD > 5 as a liability, but within the 0–2 range, each additional HBD sterically and electronically alters hydrogen-bonding potential with biological targets, solvation free energy, and passive membrane permeability [1][2][3].

Medicinal chemistry Physicochemical profiling Drug-likeness

Topological Polar Surface Area: 29.9 vs. 40.7 Ų — Impact on Predicted Oral Bioavailability and CNS Penetration

The target compound has a TPSA of 29.9 Ų, which is 10.8 Ų (27%) lower than the TPSA of 3-(pyrrolidin-3-yl)-1H-indazole (40.7 Ų) and 6-(pyrrolidin-3-yl)-1H-indazole (40.7 Ų). This difference arises because the C3 and C6 regioisomers retain the indazole NH group (contributing additional polar surface), while the N1 substitution in the target compound eliminates it [1][2]. A TPSA below 60 Ų is generally considered favorable for oral absorption; values below 40–50 Ų are often sought for CNS-penetrant candidates [3]. The 27% lower TPSA of the target compound thus predicts meaningfully different passive permeability characteristics compared to the C3/C6 analogs.

ADME prediction Blood-brain barrier Oral bioavailability

XLogP3: 1.2 — Lipophilicity Comparison with the Six-Membered Piperidine Analog (XLogP3 = 1.6)

The computed lipophilicity (XLogP3) of the target compound is 1.2, compared to 1.6 for 1-(piperidin-4-yl)-1H-indazole (CID 23014427) and 1.3 for 3-(pyrrolidin-3-yl)-1H-indazole [1][2][3]. The 0.4 log unit difference between the pyrrolidine (5-membered) and piperidine (6-membered) N1-analogs corresponds to an approximately 2.5-fold difference in octanol–water partition, which is sufficient to measurably alter aqueous solubility, metabolic stability (particularly CYP450 oxidation), and plasma protein binding. Within the N1-linked sub-series (pyrrolidine vs. piperidine), the pyrrolidine analog is the more polar, lower-molecular-weight option.

Lipophilicity Drug design Solubility

Rotatable Bond Count: 1 — Minimal Conformational Flexibility as a Scaffold Design Feature

All four comparator compounds share a rotatable bond count of 1, but the nature of the single rotatable bond differs fundamentally. In the target compound, the rotatable bond is the N1–pyrrolidine C3 linkage connecting the indazole and pyrrolidine rings; in the C3-substituted analog, the rotatable bond is the C3–pyrrolidine C3 linkage [1][2]. While the numerical count is identical, the bond order and adjacent atom hybridization differ, producing distinct rotational energy barriers. The target compound benefits from the N1 linkage, which places the pyrrolidine nitrogen in a position that can be directly functionalized (e.g., via reductive amination, sulfonylation, or urea formation) without requiring a linker, unlike C3-attached analogs where the pyrrolidine NH is more sterically accessible but electronically distinct [3].

Conformational restriction Entropic penalty Scaffold optimization

Commercial Availability and Pricing: Cost-per-Gram Benchmarks Against the Piperidine Analog

CymitQuimica offers 1-(pyrrolidin-3-yl)-1H-indazole at €726 for 50 mg (€14.52/mg) and €2,041 for 500 mg (€4.08/mg) . In comparison, 1-(piperidin-4-yl)-1H-indazole (CAS 170438-69-4) is available from Aladdin at $55.90 for 50 mg ($1.12/mg) and from Macklin at ¥440 for 50 mg . The target compound is approximately 3–13× more expensive on a per-milligram basis than the piperidine analog, reflecting lower production volumes and fewer suppliers. However, the target compound is stocked by Enamine LLC (catalog EN300-129826, 95% purity), providing a reliable supply chain for med-chem programs already integrated with Enamine's building-block platform [1]. For the N2 regioisomer 2-(pyrrolidin-3-yl)-2H-indazole (CAS 1443979-68-7), BIOFOUNT offers 5 mg at ¥838 , which, on a per-mg basis, is comparable in order of magnitude to the target compound.

Procurement Cost efficiency Supply chain

Procurement-Relevant Application Scenarios for 1-(Pyrrolidin-3-yl)-1H-indazole (CAS 1250918-60-5)


Kinase Inhibitor Scaffold Elaboration — N1-Linked Pyrrolidine-Indazole Template in ATP-Competitive Inhibitor Design

The indazolyl-substituted pyrroline and pyrrolidine compound class exemplified in patent US-6531491-B1 and related filings (Ortho-McNeil/J&J) relies on N1-linked heterocyclic indazole scaffolds as kinase inhibitor cores [1]. The target compound provides the unadorned N1-pyrrolidine-indazole template, enabling medicinal chemists to build focused libraries via direct N-functionalization of the pyrrolidine NH—a synthetic handle that is geometrically and electronically distinct from the C3-linked analog. Given the target compound's lower TPSA (29.9 vs. 40.7 Ų for C3/C6 analogs) and reduced HBD count (1 vs. 2), it is preferentially suited for programs where minimizing polar surface area is critical to achieving target tissue penetration or oral absorption, as discussed in Evidence_Item 2.

Fragment-Based Lead Discovery (FBLD) — A Low-Complexity, sp³-Rich Fragment with Balanced Polarity

With a molecular weight of 187.24 g/mol, only one rotatable bond, a single hydrogen bond donor, and an XLogP3 of 1.2, 1-(pyrrolidin-3-yl)-1H-indazole sits comfortably within fragment-like chemical space (MW < 250, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3.5). Indazole fragments have been successfully employed in fragment-based campaigns against AXL kinase [2], and the sp³-rich pyrrolidine ring adds three-dimensional character that is valued in modern fragment libraries for improving hit-to-lead progression. The compound's single undefined stereocenter offers an enantiomeric differentiation opportunity in follow-up optimization, while the N1-linked architecture preserves a clean vector for fragment growing via the pyrrolidine nitrogen.

Pharmacokinetic Probe Synthesis — Low-Lipophilicity Scaffold for Metabolic Stability Optimization

The target compound's XLogP3 of 1.2 is 0.4 log units lower than the direct piperidine analog (XLogP3 = 1.6) [3]. In drug discovery programs where high lipophilicity drives metabolic clearance, phospholipidosis, or hERG channel blockade, the pyrrolidine scaffold provides a starting point with intrinsically lower lipophilicity. This allows medicinal chemists to introduce potency-enhancing hydrophobic substituents without breaching commonly applied lipophilic efficiency (LipE) thresholds, a strategy that is less viable with the more lipophilic piperidine analog where the same substituents would push logP into a higher-risk range.

Reference Standard and Impurity Profiling — Certified Building Block for Analytical Method Development

BIOFOUNT supplies 1-(pyrrolidin-3-yl)-1H-indazole specifically as a reference substance for drug impurity analysis and reagent qualification [4]. American Elements offers the compound in ultra-high purity grades (up to 99.999%) with full Certificate of Analysis and SDS documentation [5]. For pharmaceutical development organizations requiring a fully characterized, high-purity indazole-pyrrolidine building block to serve as an analytical reference standard, process impurity marker, or starting material for GMP-adjacent synthesis, the compound is available in bulk quantities with documented purity specifications from multiple qualified vendors.

Quote Request

Request a Quote for 1-(pyrrolidin-3-yl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.